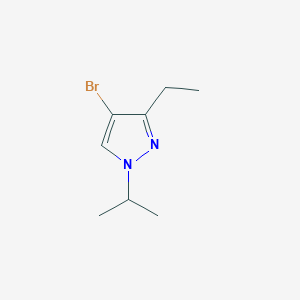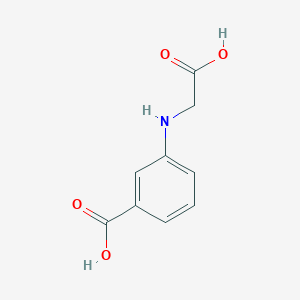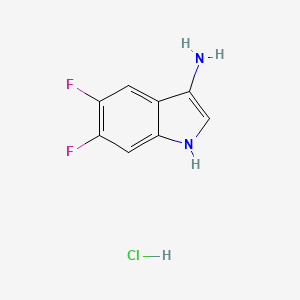
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Analyse Des Réactions Chimiques
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antiviral properties and its ability to inhibit RNA synthesis.
Medicine: Research focuses on its potential as a therapeutic agent against viral infections like HSV and HIV.
Industry: It is used in the development of antiviral drugs and other pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine involves its conversion to an active form by ribonucleoside kinases . This active form inhibits the synthesis of RNA, thereby preventing the replication of viruses such as HSV and HIV . The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis .
Comparaison Avec Des Composés Similaires
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine is unique due to its specific structure and antiviral properties. Similar compounds include:
- 2-Fluoro-9-(beta-D-ribofuranosyl)-6-(2-(4-nitrophenyl)ethoxy)-9H-purine
- 2-Fluoro-O6-(p-nitrophenylethyl)-9-b-D-ribofuranosyl)purine
Propriétés
Formule moléculaire |
C18H18FN5O7 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H18FN5O7/c19-18-21-15-12(20-8-23(15)17-14(27)13(26)11(7-25)31-17)16(22-18)30-6-5-9-1-3-10(4-2-9)24(28)29/h1-4,8,11,13-14,17,25-27H,5-7H2/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
XUQAGOPCIUTOKD-LSCFUAHRSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)F)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14031485.png)
![9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14031486.png)
